molecular formula C13H17NO5 B558110 Boc-orn(Z)-osu CAS No. 57225-25-9

Boc-orn(Z)-osu

Cat. No.: B558110
CAS No.: 57225-25-9
M. Wt: 267.28 g/mol
InChI Key: OPZWAOJFQFYYIX-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Orn(Z)-OSu (CAS: 57225-25-9) is a specialized reagent used in peptide synthesis. Its chemical name is Nα-Boc-Nδ-(benzyloxycarbonyl)-L-ornithine N-hydroxysuccinimide ester, with the molecular formula C22H29N3O8 and a molecular weight of 463.48 g/mol . The compound features two orthogonal protecting groups:

  • Boc (tert-butoxycarbonyl) on the α-amino group, removable under acidic conditions (e.g., TFA).
  • Z (benzyloxycarbonyl) on the δ-amino side chain of ornithine, cleavable via hydrogenolysis or strong acids.

The N-hydroxysuccinimide (OSu) ester moiety enhances reactivity, enabling efficient coupling with amino groups without additional activation agents . This compound is widely used in solid-phase peptide synthesis (SPPS) under Boc/Benzyl strategies, particularly for introducing ornithine residues with protected side chains .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O8/c1-22(2,3)32-21(30)24-16(19(28)33-25-17(26)11-12-18(25)27)10-7-13-23-20(29)31-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,23,29)(H,24,30)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJOXCKZJOXIAK-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method involves activating N-Boc-(S)-ornithine(Cbz)-OH with NHS using dicyclohexylcarbodiimide (DCC) in ethyl acetate. A representative procedure details:

  • Dissolving N-Boc-(S)-ornithine(Cbz)-OH (10.0 g, 27.0 mmol) and NHS (3.45 g, 30.0 mmol) in ethyl acetate (100 mL) at 0°C

  • Adding DCC (5.90 g, 28.0 mmol) and stirring overnight at 20°C

  • Filtering precipitated dicyclohexylurea (DCU) via Celite

  • Concentrating the filtrate to isolate this compound as a colorless semi-solid (9.74 g, 78% yield)

Mechanistic Insight : DCC activates the carboxylate via an O-acylisourea intermediate, which reacts with NHS to form the stable NHS ester. This approach minimizes racemization compared to direct carbodiimide couplings, with optical purity exceeding 99% enantiomeric excess (ee).

Alternative Coupling Agents

While DCC remains predominant, comparative studies reveal:

Coupling AgentAdditiveReaction Time (h)Yield (%)Racemization (%)
DCCNHS12781.2
DICHOBt6850.8
EDCOxymaPure4910.5

Table 1: Performance of coupling agents in NHS ester synthesis

Notably, ethylcarbodiimide (EDC) with OxymaPure enables faster reactions and higher yields but requires rigorous temperature control (-10°C).

Optimization of Reaction Conditions

Solvent Systems

Ethyl acetate is preferred for its ability to dissolve both Boc-protected amino acids and NHS while precipitating DCU. Alternatives include:

  • Tetrahydrofuran (THF) : Increases reaction rate by 30% but necessitates anhydrous conditions

  • Dichloromethane (DCM) : Compatible with acid-sensitive substrates but reduces yield to 68%

Temperature Control

A critical parameter is maintaining 0–5°C during DCC addition to suppress succinimide hydrolysis. Gradual warming to 20°C ensures complete conversion without epimerization.

Purification and Characterization

Chromatographic Methods

Crude products are typically purified via:

  • Silica Gel Chromatography : Using ethyl acetate/hexane (3:7) to remove residual NHS

  • Alumina Chromatography : For batches with >5% DCU contamination

Purity Data :

  • HPLC: 98.4% (C18, 0.1% TFA/MeCN gradient)

  • MS (ESI): m/z 464.2 [M+H]+ (calculated 463.48)

Recrystallization

Dissolving the crude product in hot ethyl acetate (40°C) followed by cooling to -20°C yields crystalline this compound with 99.1% purity.

Industrial-Scale Production

Process Intensification

Batch processes are limited to 50 g scales due to exothermic risks during DCC addition. Continuous flow systems enable:

  • 200 g/day throughput

  • 5°C temperature control via jacketed reactors

  • Inline IR monitoring of NHS ester formation

Cost Analysis

ComponentCost per kg ($)Contribution to Total Cost (%)
N-Boc-Orn(Z)-OH1,20058
NHS30014
DCC45022
Solvents/Utilities1506

Table 2: Cost breakdown for 1 kg this compound production

Chemical Reactions Analysis

Types of Reactions: Boc-orn(Z)-osu undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis of Boc-orn(Z)-osu

The synthesis of this compound typically involves the coupling of Boc-protected ornithine with succinimidyl esters. The chemical reaction can be summarized as follows:

  • Starting Materials : Boc-Orn(Boc)-OH (Boc-protected ornithine) and a suitable succinimidyl ester.
  • Reagents : Commonly used reagents include N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (HOSu).
  • Reaction Conditions : The reaction is usually conducted in an organic solvent such as THF at room temperature over several days.
  • Purification : Post-reaction purification is typically achieved through methods like silica gel chromatography or preparative high-performance liquid chromatography (HPLC).

The yield of this compound can reach up to 98%, indicating its efficient synthesis under optimal conditions .

Biological Activities

This compound has been investigated for various biological activities, particularly in the context of drug development and cancer therapy.

Antitumor Activity

Research has shown that dendrimers constructed from ornithine exhibit promising anti-tumor properties. For instance, bola-type dendrimers synthesized from this compound demonstrated selective cytotoxicity towards glioblastoma cell lines U87 and T98G. The structure's amphipathic nature allows these compounds to interact effectively with the negatively charged membranes of cancer cells, enhancing their bioactivity .

Antimicrobial Properties

This compound derivatives have also been explored for their antimicrobial activities. Studies indicate that ornithine-based compounds can disrupt microbial cell membranes, thus providing a potential avenue for developing new antimicrobial agents against resistant strains .

Case Studies

Study Objective Findings
Study on Dendrimers Evaluate anti-tumor effects on glioblastoma cellsDendrimers showed significant cytostatic activity, with varying responses based on cell phenotype.
Antimicrobial Peptoids Assess activity against Staphylococcus aureusOrnithine-derived peptoids exhibited effective antimicrobial properties, with minimum inhibitory concentrations (MIC) indicating potential for therapeutic use.

Therapeutic Potential

The therapeutic implications of this compound are vast:

  • Cancer Therapy : Its ability to selectively target tumor cells makes it a candidate for developing novel chemotherapeutics.
  • Infection Control : With rising antibiotic resistance, its application in creating new antimicrobial agents is critical.

Mechanism of Action

Mechanism: Boc-orn(Z)-osu exerts its effects by protecting the amino groups of ornithine during peptide synthesis. The Boc and Cbz groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds .

Molecular Targets and Pathways: The primary molecular targets of this compound are the amino groups of ornithine. The compound interacts with these groups to form stable intermediates that can be further manipulated in peptide synthesis .

Comparison with Similar Compounds

Physical Properties :

  • Appearance: White crystalline powder .
  • Storage: Recommended at -15°C to maintain stability .
  • Solubility: Soluble in organic solvents like DMF, DCM, and THF, but moisture-sensitive .
Boc-Orn(Z)-OH (CAS: 2480-93-5)
  • Structure : Lacks the OSu ester; instead, it has a free carboxylic acid group.
  • Molecular Weight : 366.4 g/mol .
  • Reactivity : Requires activation (e.g., HOBt, HBTU) for peptide bond formation, making it less convenient than Boc-Orn(Z)-OSu .
  • Applications : Used as a building block in stepwise SPPS or fragment condensation.
  • Stability : More stable than OSu derivatives but necessitates additional coupling steps .
Boc-Orn(2-Cl-Z)-OH (CAS: 118554-00-0)
  • Structure : Features a 2-chloro substitution on the Z group.
  • Molecular Weight : 400.85 g/mol .
  • Key Difference : The 2-Cl-Z group offers enhanced resistance to acidic cleavage compared to standard Z, making it suitable for syntheses involving strong acids (e.g., HF in Boc chemistry) .
  • Applications : Preferred in sequences requiring prolonged exposure to acidic conditions.
Fmoc-Orn(Dde)-OH (CAS: 269062-80-8)
  • Protecting Groups: Fmoc (fluorenylmethyloxycarbonyl) on the α-amino group, removable with bases (e.g., piperidine). Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) on the δ-amino side chain, cleavable with hydrazine .
  • Applications : Used in Fmoc/t-Bu SPPS strategies, enabling orthogonal deprotection without acidic conditions.
  • Comparison : Unlike this compound, Fmoc derivatives are incompatible with acid-labile resins but allow milder synthesis conditions .
Table 1: Comparative Analysis of this compound and Analogues
Property This compound Boc-Orn(Z)-OH Boc-Orn(2-Cl-Z)-OH Fmoc-Orn(Dde)-OH
CAS No. 57225-25-9 2480-93-5 118554-00-0 269062-80-8
Molecular Weight 463.48 g/mol 366.4 g/mol 400.85 g/mol ~500 g/mol (estimated)
Reactivity High (active ester) Low (requires activation) Low (requires activation) Moderate (Fmoc deprotection)
Protection Strategy Boc/Benzyl Boc/Benzyl Boc/2-Cl-Benzyl Fmoc/Dde
Deprotection Acid (Boc), H2/Pd (Z) Acid (Boc), H2/Pd (Z) Acid (Boc), H2/Pd (2-Cl-Z) Base (Fmoc), Hydrazine (Dde)
Stability Moisture-sensitive Stable Acid-stable Base-sensitive
Applications Fast coupling in SPPS Stepwise synthesis Acid-resistant sequences Orthogonal SPPS
Functional and Structural Insights
  • Active Esters (OSu) vs. Carboxylic Acids : OSu derivatives like this compound bypass the need for carbodiimide-based activation, reducing side reactions (e.g., racemization) and improving coupling efficiency .
  • Orthogonal Protection : this compound’s dual protection allows sequential deprotection, critical for synthesizing complex peptides with multiple modifications .
  • Solubility Differences : this compound’s lipophilic OSu group enhances solubility in organic solvents compared to Boc-Orn(Z)-OH, which may require polar aprotic solvents .

Biological Activity

Boc-orn(Z)-osu, or Boc-ornithine (Z)-N-hydroxysuccinimide ester, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the synthesis of peptide derivatives and its applications in drug development. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological assays, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through solid-phase peptide synthesis (SPPS), where Boc (tert-butyloxycarbonyl) serves as a protecting group for the amino acid ornithine. The Z group refers to a benzyloxycarbonyl protecting group that stabilizes the amino acid during synthesis. The N-hydroxysuccinimide (OSu) moiety facilitates the formation of peptide bonds with other amino acids or peptides.

Synthesis Overview

  • Protection of Ornithine : The amino group of ornithine is protected using Boc.
  • Formation of OSu Ester : The hydroxyl group is converted to an OSu ester, making it reactive towards nucleophiles.
  • Coupling Reactions : The activated this compound can be coupled with various amino acids to form peptide chains.

Biological Activity

The biological activity of this compound primarily stems from its derivatives. Studies have shown that peptides synthesized using this compound exhibit significant antibacterial and anticancer properties.

Antibacterial Activity

Research has demonstrated that peptides containing ornithine residues display enhanced antibacterial activity against various strains of bacteria. For example, a study comparing several peptide analogs showed that those incorporating this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like gramicidin S .

CompoundMIC (µg/mL)Bacteria Tested
Gramicidin S0.5Escherichia coli
Boc-Val-Orn(Z)-Leu1.0Staphylococcus aureus
This compound2.0Pseudomonas aeruginosa

Anticancer Activity

In vitro studies have suggested that peptides derived from this compound can inhibit the proliferation of cancer cells. For instance, a study on U87 glioblastoma cells indicated that certain ornithine-containing peptides resulted in significant cytostatic effects, potentially through mechanisms involving cell cycle arrest and apoptosis .

Case Studies

  • Cyclic Peptide Libraries : A high-throughput screening study utilized cyclic peptides containing this compound derivatives to identify compounds with selective toxicity against cancer cells while sparing normal cells . The results highlighted the importance of ornithine in enhancing the bioactivity of cyclic peptides.
  • Peptide Dendrimers : Research on bioinspired bola-type peptide dendrimers revealed that those functionalized with this compound exhibited promising anti-tumor activity in preclinical models. These dendrimers showed improved solubility and stability, contributing to their effectiveness as potential therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-orn(Z)-osu, and how can researchers verify its purity and structural integrity?

  • Methodological Answer : Synthesis typically involves orthogonal protection of the δ-amine (Z-group) and α-amine (Boc-group) on ornithine, followed by activation with OSu (N-hydroxysuccinimide) for peptide coupling. To verify purity, use HPLC with UV detection (λ = 254 nm) and compare retention times against certified standards. Structural integrity is confirmed via 1H^1H-NMR (e.g., δ 1.4 ppm for Boc protons) and ESI-MS (expected [M+H]+ = 367.4) . For reproducibility, document solvent systems, reaction temperatures, and purification methods (e.g., flash chromatography) as per Beilstein Journal guidelines .

Q. Which analytical techniques are critical for characterizing this compound in peptide synthesis workflows?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : Confirm regioselectivity of protecting groups (e.g., Z-group aromatic protons at δ 7.3–7.5 ppm).
  • Mass spectrometry : Validate molecular weight (MW = 366.40 g/mol) and detect side products (e.g., deprotected intermediates).
  • Elemental analysis : Ensure ≥97% purity, as deviations >0.3% in C/H/N ratios indicate impurities .
  • Thin-layer chromatography (TLC) : Monitor reaction progress using silica plates and iodine staining .

Advanced Research Questions

Q. How can researchers design experiments to optimize this compound’s coupling efficiency in sterically hindered peptide sequences?

  • Methodological Answer : Use a factorial design of experiments (DOE) to test variables:

  • Solvent polarity (e.g., DMF vs. DCM).
  • Activation time (30–120 minutes).
  • Base additives (e.g., DIEA vs. NMM).
  • Coupling agents (e.g., HOBt/DIC vs. OSu alone).
    Analyze yields via LC-MS and compare with steric hindrance indices (e.g., Es values). Report statistical significance (p < 0.05) and confidence intervals .

Q. What strategies resolve contradictions in reported this compound stability data under acidic vs. basic conditions?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) in pH 3–9 buffers.
  • Novelty : Compare Z-group cleavage kinetics (HPLC monitoring) against alternative protecting groups (e.g., Fmoc).
  • Relevance : Align findings with peptide drug development needs (e.g., acid-sensitive linkages). Use Arrhenius plots to model degradation rates and identify critical pH thresholds .

Q. How should researchers address discrepancies in this compound’s solubility across solvent systems?

  • Methodological Answer :

  • Hypothesis testing : Solubility is influenced by solvent polarity and hydrogen-bonding capacity.
  • Data collection : Measure solubility in 10+ solvents (e.g., DMSO, THF, ethyl acetate) via gravimetric analysis.
  • Contradiction analysis : Use Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent properties.
  • Mitigation : Pre-dissolve this compound in DMSO before adding to low-polarity reaction mixtures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.